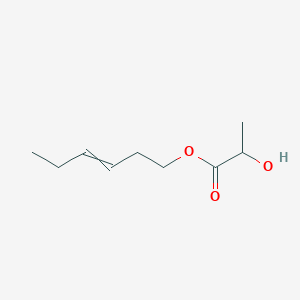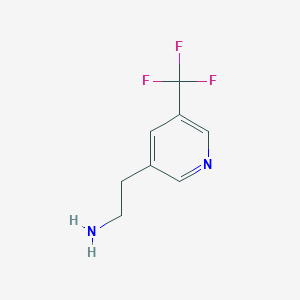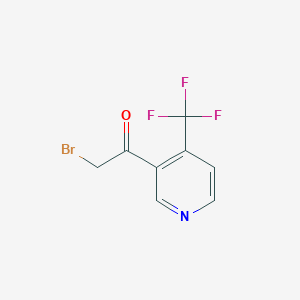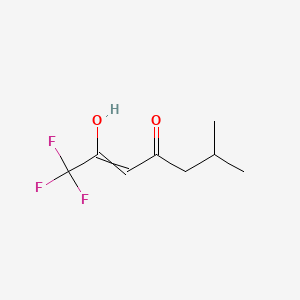![molecular formula C16H16O2 B12449192 1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one CAS No. 887574-79-0](/img/structure/B12449192.png)
1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C16H16O2 It is a ketone derivative characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an ethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylphenol with 4-bromophenyl ethanone in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: Differing in the substitution pattern on the phenyl ring, which may lead to variations in chemical reactivity and biological activity.
1-[4-(4-Methylphenoxy)phenyl]ethan-1-one: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Properties
CAS No. |
887574-79-0 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-[4-(3-ethylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H16O2/c1-3-13-5-4-6-16(11-13)18-15-9-7-14(8-10-15)12(2)17/h4-11H,3H2,1-2H3 |
InChI Key |
DANPTARLXLRDQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B12449126.png)
![(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12449138.png)
![2-amino-4-(naphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B12449140.png)



![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449155.png)
![5-[(4-Bromophenyl)amino]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12449168.png)
![4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol](/img/structure/B12449177.png)
![(1R,2S)-2-({2-[(4-{[(2-methylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449185.png)
![4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine](/img/structure/B12449186.png)
![3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B12449194.png)
![N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12449197.png)
